molecular formula C5H11BNO B12592004 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl CAS No. 648435-39-6

3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl

Cat. No.: B12592004
CAS No.: 648435-39-6
M. Wt: 111.96 g/mol
InChI Key: MIHQMSIDOWZGIK-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl is a chemical compound that belongs to the class of oxazaborolidines These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of a boronic acid or boronate ester with an appropriate amine under controlled conditions. One common method includes the use of trimethylborate and a suitable amine, followed by cyclization to form the oxazaborolidine ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of boron-containing compounds with different functional groups.

Scientific Research Applications

3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl has several scientific research applications:

    Chemistry: It is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral compounds.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which can influence the reactivity and selectivity of the compound in catalytic processes. The pathways involved often include the formation of transient intermediates that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl is unique due to its specific structure, which includes a boron atom within an oxazaborolidine ring. This structure imparts distinct reactivity and selectivity, making it particularly useful in asymmetric synthesis and catalysis. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various applications.

Properties

CAS No.

648435-39-6

Molecular Formula

C5H11BNO

Molecular Weight

111.96 g/mol

InChI

InChI=1S/C5H11BNO/c1-5(2)4-8-6-7(5)3/h4H2,1-3H3

InChI Key

MIHQMSIDOWZGIK-UHFFFAOYSA-N

Canonical SMILES

[B]1N(C(CO1)(C)C)C

Origin of Product

United States

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